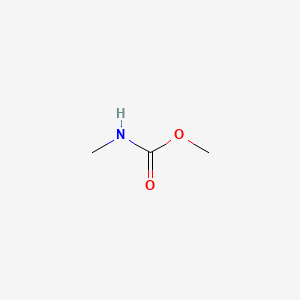

Methyl methylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXHSRNBKJIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216642 | |

| Record name | Methyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-30-4 | |

| Record name | Carbamic acid, N-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6642-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WE5040JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Molecular Studies of Methylated Carbamate Compounds

Quantum Chemical Investigations of Methyl Carbamate (B1207046) Isomers and Derivatives

Quantum chemical calculations have become indispensable for understanding the molecular properties of carbamates. These computational methods provide deep insights into the structures, stabilities, and reactivities of methyl carbamate and its N-methylated counterpart.

Methyl carbamate can exist in two primary conformations, syn and anti, based on the orientation of the O-methyl group relative to the carbonyl oxygen. aip.org Theoretical calculations consistently show that the syn-conformer is energetically more stable. researchgate.net The conformational landscape of carbamates is also defined by the planarity of the core -OC(O)N- linkage. While molecules like formamide (B127407) have a definitively planar equilibrium structure, extensive computational studies on methyl carbamate suggest a more complex situation. acs.org High-level ab initio calculations predict a slightly pyramidalized nitrogen atom at equilibrium, resulting in a double-minimum inversion potential. acs.orgscispace.comelte.hu However, the barrier to inversion is very small, leading to an effectively planar structure in the ground vibrational state. acs.orgelte.hu

The consideration of electron correlation in computational models is crucial for accurately predicting the geometry. researchgate.net Methods that neglect electron correlation may incorrectly predict a planar amino group, whereas methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) indicate a pyramidal NH2 group. researchgate.net For N-methylated carbamates, the presence of substituents influences the rotational equilibrium around the carbamate C–N bond, which has partial double-bond character due to resonance. smolecule.com This leads to distinct cis and trans rotamers (referring to the orientation around the N-C(O) bond), with the energy difference between them being influenced by steric and electronic effects. nih.gov

Table 1: Calculated Rotational Constants of syn-Methyl Carbamate This table compares experimentally determined rotational constants with those calculated using different theoretical methods and basis sets, demonstrating the accuracy of high-level computations.

| Approximation | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Experiment | 10034.3 | 3950.9 | 2930.8 |

| HF/6-311++G(2d,p) | 10156.4 | 3936.5 | 2921.4 |

| MP2/6-311++G(2d,p) | 9910.7 | 3969.8 | 2935.9 |

| B3LYP/6-311++G(2d,p) | 10029.0 | 3942.9 | 2921.1 |

| B3LYP/cc-pVDZ | 10052.7 | 3947.6 | 2926.4 |

The internal dynamics of methyl carbamate are characterized by two key low-energy motions: the internal rotation (torsion) of the methyl group and the inversion of the amino group. researchgate.net The potential energy function for the methyl group's internal rotation exhibits a 2π/3 periodicity. researchgate.net Experimental microwave spectroscopy has determined the parameters for this potential, with the primary barrier height (V3) found to be 359.141 cm⁻¹. researchgate.netresearchgate.net Computational methods can reproduce this barrier with varying accuracy. Ab initio calculations at the MP2/6-311++G(2d, p) level, including a zero-point energy (ZPE) correction, show excellent agreement with the experimental barrier height, with a deviation of only –3.3%. researchgate.net

The inversion potential of the amino group describes its motion through the plane of the molecule's heavy atoms. The barrier for this inversion in methyl carbamate is experimentally determined to be very small, around 55 ± 5 cm⁻¹. researchgate.net This low barrier confirms why the molecule is effectively planar in its ground state despite having a nonplanar equilibrium geometry. elte.hu DFT/B3LYP methods have been shown to provide a satisfactory agreement with experimental values for both torsional and inversion potentials. researchgate.net

Table 2: Calculated Torsional and Inversion Potential Barriers for Methyl Carbamate This table presents the calculated energy barriers for the methyl group torsion and amino group inversion, key parameters for understanding the molecule's internal dynamics.

| Potential | Method | Calculated Barrier (cm⁻¹) | Experimental Value (cm⁻¹) |

|---|---|---|---|

| Torsion (V₃) | MP2/6-311++G(2d,p) + ZPE | 347.2 | 359.1 |

| Inversion (Vᵢ) | DFT/B3LYP | ~50 | 55 ± 5 |

A variety of ab initio and DFT methods have been employed to study the structure and energetics of methyl carbamate. researchgate.netresearchgate.net The choice of the basis set and the inclusion of electron correlation are critical for obtaining results that align with experimental data. researchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional with the 6-311++G(2d,p) or cc-pVDZ basis sets have been shown to reproduce the experimental geometric parameters of methyl carbamate with high accuracy. researchgate.net In contrast, Hartree-Fock (HF) calculations can lead to significant deviations, such as a considerable shortening of the C=O double bond compared to experimental values for analogous compounds. researchgate.net

High-level coupled-cluster methods, such as CCSD(T), provide reliable benchmark data. elte.hu Studies have confirmed that the syn conformer of methyl carbamate is more stable than its isomer, glycine (B1666218), suggesting it may be a more likely candidate for detection in the interstellar medium. astrobiology.com The energy difference between the planar and nonplanar structures of methyl carbamate is computationally very small, calculated to be only 53 cm⁻¹ at the all-electron V(T,D)Z CCSD(T) level, further highlighting the molecule's structural flexibility. elte.hu

The site of protonation in carbamates is a key factor in their reactivity, particularly in mass spectrometry and acid-catalyzed reactions. nih.gov For simple carbamates, protonation can occur at either the carbonyl oxygen or the nitrogen atom. Computational studies on methyl carbamate and N-methyl methylcarbamate reveal the relative stabilities of these protonated forms (tautomers). nih.gov

Table 3: Calculated Proton Affinities (PA) and Gas-Phase Basicities (GB) in kJ mol⁻¹ This table shows the calculated energetics for the protonation of methyl carbamate (1) and N-methyl methylcarbamate (2) at the carbonyl oxygen (a) and nitrogen (b) atoms.

| Ion | Structure | PA(298 K) | GB(298 K) |

|---|---|---|---|

| 1a⁺ | Methyl carbamate (O-protonated) | 836.9 | 804.8 |

| 1b⁺ | Methyl carbamate (N-protonated) | 809.8 | 779.6 |

| 2a⁺ | N-methyl methylcarbamate (O-protonated) | 863.3 | 831.2 |

| 2b⁺ | N-methyl methylcarbamate (N-protonated) | 861.5 | 829.5 |

Data sourced from computational studies. nih.gov

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving carbamates. Studies have explored reactions such as the formation of polyureas and the synthesis of dimethyl carbonate. The reaction of O-methyl-N-methylcarbamate with methylamine (B109427), a model for polyurea formation, was investigated using M06 and B3LYP levels of theory. researchgate.net These calculations showed that concerted, non-catalytic nucleophilic substitution reactions proceed through high free energy barriers. researchgate.net Similarly, the study of urea (B33335) methanolysis to form O-methyl carbamate and subsequently dimethyl carbonate revealed that reactions involving methanol (B129727) monomers are not viable pathways. tandfonline.com Instead, reactions involving linear methanol dimers and trimers are kinetically and thermodynamically preferred. tandfonline.com

In another example, the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate was studied using DFT. mdpi.com The calculations confirmed that the reaction is not spontaneous and requires a catalyst. The study detailed a mechanistic pathway involving ligand dissociation and intermediate formation, identifying two energetically favorable routes with a combined net reaction energy of –238.7 kcal/mol, providing crucial insights for catalyst optimization. mdpi.com

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic techniques, in concert with theoretical calculations, are essential for determining the precise structure of methylated carbamates. researchgate.net Microwave spectroscopy has been used to obtain highly accurate rotational constants for the ground vibrational state of syn-methyl carbamate. researchgate.net These experimental constants serve as a critical benchmark for validating the accuracy of quantum chemical calculations. elte.huresearchgate.net The excellent agreement between experimental rotational constants and those calculated using methods like B3LYP/cc-pVDZ or MP2/6-311++G(2d,p) confirms the reliability of the computed geometries. researchgate.netresearchgate.net

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Quantum chemical calculations can predict vibrational frequencies and intensities, which aids in the assignment of experimental spectra. researchgate.netresearchgate.net Furthermore, the analysis of quadrupole hyperfine structure in microwave spectra, arising from the ¹⁴N nucleus, provides additional details about the electronic environment around the nitrogen atom, which can be used as another indicator of the planarity of the amide linkage. elte.hu

High-Resolution Microwave Spectroscopy for Structural Determinations

Vibrational Spectroscopy: Infrared and Raman Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule. For methyl methylcarbamate, a key vibrational mode is the N-H stretching frequency, which is sensitive to hydrogen bonding. In comparative studies of carbamate clusters, the characteristic features of methyl-N-methyl carbamate have been analyzed. researchgate.netresearchgate.net Theoretical IR spectra calculated for complexes involving methyl-N-methyl carbamate show that the ν(NH) frequency is shifted relative to the free molecule when it participates in hydrogen bonds. For instance, in a calculated complex with toluene-2,4-bis(methyl) carbamate, the ν(NH) frequency shifts to 3382 cm⁻¹ or 3349 cm⁻¹, depending on whether the hydrogen bond is with the carbonyl or alkoxyl oxygen, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming molecular structure and analyzing isomeric forms. While standard NMR data for this compound in common solvents are cataloged in databases, detailed studies have been performed on the protonated form of the molecule. acs.orgacs.orgnih.gov When mono-O-protonated N-methyl carbamate was prepared in a superacid medium (FSO₃H/SO₂ClF at -78 °C), both ¹H and ¹³C NMR spectra were recorded. acs.orgacs.org The data revealed the presence of distinct rotamers due to the restricted rotation around the C-N bond under these conditions. acs.org

The observed chemical shifts for the major (trans) and minor (cis) isomers of protonated this compound are presented below. acs.org

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| trans (major) | ¹H | 10.05 | N-H |

| ¹H | 4.25 | O-CH₃ | |

| ¹H | 3.12 | N-CH₃ | |

| ¹³C | 160.4 | C=O | |

| cis (minor) | ¹H | 9.75 | N-H |

| ¹H | 4.35 | O-CH₃ | |

| ¹H | 3.22 | N-CH₃ | |

| ¹³C | 160.7 | C=O |

Mass Spectrometry for Ionized Species and Fragmentation Pathways

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, elucidating its structure and fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nist.gov The molecular ion (M⁺•) is observed at m/z 89.

The fragmentation of N-methylcarbamates is well-documented. nih.gov Common pathways involve the cleavage of the ester or amide linkages. For this compound, the most prominent peak in the EI spectrum is at m/z 58, which corresponds to the loss of the methoxy (B1213986) group (•OCH₃, 31 Da). Another significant fragmentation involves the cleavage of the C-O bond to lose a methyl radical (•CH₃), followed by rearrangement, or cleavage of the N-C bond.

Key fragments observed in the electron ionization mass spectrum of this compound are listed below. nist.gov

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 89 | [CH₃NHCOOCH₃]⁺• | - (Molecular Ion) |

| 59 | [COOCH₃]⁺ or [CH₃NCO]⁺• | •NHCH₃ or CH₂O |

| 58 | [CH₃NHCO]⁺ | •OCH₃ |

| 32 | [CH₃OH]⁺• | C₂H₃NO |

| 30 | [CH₂NH₂]⁺ | C₂H₃O₂• |

Intermolecular Interactions and Solvation Effects

Microsolvation Studies with Water Complexes

Microsolvation studies investigate the initial steps of solvation by examining small clusters of a solute molecule with one or more solvent molecules, typically in the gas phase. These studies provide precise information on hydrogen bonding geometries and the influence of the solvent on the solute's structure. While detailed experimental studies on the microsolvation of the related methyl carbamate with up to three water molecules have been performed using high-resolution microwave spectroscopy, similar experimental data specifically for this compound-water complexes are not found in the surveyed literature. chemicalbook.comnih.gov These studies on analogous systems reveal how water molecules form hydrogen-bonded cycles with the amide group, affecting properties like the internal rotation barrier and nuclear quadrupole coupling constants. chemicalbook.comnih.gov

Hydrogen Bonding Interactions in Methylated Carbamate Systems

Hydrogen bonding plays a critical role in defining the structure, stability, and reactivity of carbamate compounds. In the case of this compound, the presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ether oxygens) allows for a variety of intermolecular interactions. These interactions have been the subject of detailed research, employing both spectroscopic techniques and computational methods to elucidate the nature and strength of these bonds.

Theoretical studies, such as those employing ab initio methods, have investigated the hydrogen bonds of the N-H···O type that occur when N-methyl methylcarbamate interacts with another carbamate molecule, an ester, or an ether. usu.edu These studies provide insight into the fundamental forces governing the association of carbamate systems.

The interaction of methyl carbamate with water is of particular interest as it serves as a model for understanding the hydration of the peptide bond in more complex biological molecules. aip.orgnih.gov High-resolution microwave spectroscopy has been used to study the complexes of methyl carbamate with one, two, and three water molecules. aip.orgnih.gov These studies have precisely determined the geometries of the hydrogen bond interactions. aip.orgnih.gov It was observed that the nuclear quadrupole coupling constant of the nitrogen atom, a measure of the electronic environment, changes with the degree of hydration, indicating a redistribution of electron density upon the formation of hydrogen bonds. aip.orgnih.gov

Furthermore, computational studies have explored the binding of methyl carbamate to biological macromolecules, such as human oxyhemoglobin. These studies have identified the formation of multiple hydrogen bonds between the methyl carbamate molecule and specific amino acid residues within the protein's binding cavity. hu.edu.jo

Research Findings on Hydrogen Bonding

Detailed research has provided quantitative data on the hydrogen bonding interactions in systems containing the methylcarbamate moiety. Theoretical calculations and spectroscopic measurements offer insights into bond energies, geometries, and the electronic consequences of these interactions.

For instance, in studies of methyl carbamate microsolvated with water, the geometries of the hydrogen bonds have been accurately derived from the rotational constants of the parent molecule and its ¹⁸O-substituted isotopologues. aip.orgnih.gov These studies show that water can act as both a hydrogen bond donor and acceptor, forming strong interactions with the carbamate's N–C=O backbone. aip.org The addition of water molecules can lead to cooperative effects, where the formation of one hydrogen bond influences the strength of adjacent bonds. aip.orgnih.gov

Computational models have been employed to predict the interaction energies and preferred binding sites. For the interaction between methyl carbamate and human oxyhemoglobin, five hydrogen bonds were identified with specific amino acid residues. hu.edu.jo In a related derivative, aminocarb, the interaction energy of the primary N—H⋯O hydrogen bond was calculated to be -29.37 kJ mol⁻¹. iucr.org

The following tables summarize key findings from studies on hydrogen bonding in methyl carbamate and related systems.

| System | Interacting Species | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Methyl Carbamate | Water (H₂O) | Microwave Spectroscopy, Quantum Chemical Calculations | Accurate geometries of hydrogen bond interactions determined for complexes with 1-3 water molecules. aip.orgnih.gov | aip.orgnih.gov |

| Methyl Carbamate | Human Oxyhemoglobin | Computational Docking (Molegro Virtual Docker) | Forms 5 hydrogen bonds with residues Phe 98, Ser 133, Val 132, Ser 102, and Leu 120. hu.edu.jo | hu.edu.jo |

| N-methyl methylcarbamate | Carbamate, Ester, Ether | Ab Initio Calculations | Investigated N-H···O hydrogen bond formation; ether forms the strongest complex. usu.edu | usu.edu |

| Carbamates (General) | Self-association | Infrared Spectroscopy | N-H frequency shift of approximately 100 cm⁻¹ observed upon self-association. researchgate.net | researchgate.net |

| Parameter | Compound | Value | Methodology | Reference |

|---|---|---|---|---|

| Interaction Energy | Aminocarb | -29.37 kJ mol⁻¹ | Density Functional Theory (DFT) | iucr.org |

| IR Frequency Shift (ν(NH)) | Carbamates | ~100 cm⁻¹ | Experimental IR Spectroscopy | researchgate.net |

Reaction Mechanisms and Kinetics of Methylated Carbamate Transformations

Synthesis Methodologies and Mechanistic Investigations

The synthesis of methyl carbamates, including methyl methylcarbamate, involves diverse methodologies, each with distinct mechanistic pathways and kinetic profiles. These methods range from traditional catalytic routes to modern green chemistry approaches, reflecting a continuous effort to improve efficiency, selectivity, and environmental sustainability.

Catalysis is central to the efficient synthesis of methyl carbamates, overcoming significant activation barriers and directing reaction pathways toward desired products. Various catalytic systems, including transition metals and solid bases, have been developed to facilitate these transformations.

Transition metal complexes are highly effective catalysts for carbamate (B1207046) synthesis due to their ability to activate substrates and stabilize reactive intermediates. nih.gov Palladium-catalyzed pathways, in particular, have been investigated for their efficiency and selectivity under mild conditions. nih.gov

A computational study using Density Functional Theory (DFT) on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate via Pd(PPh₃)₄ catalysis revealed a detailed mechanistic pathway. The direct reaction is not spontaneous and requires a catalyst to proceed. The proposed mechanism involves several key steps:

Ligand Dissociation: The catalytic cycle begins with the dissociation of a triphenylphosphine (PPh₃) ligand from the Pd(PPh₃)₄ complex.

Intermediate Formation: The catalyst then facilitates the formation of key intermediates.

Dehydrogenation and Chlorine Elimination: The palladium complex plays a crucial role in overcoming the energy barriers associated with dehydrogenation and chlorine elimination steps. nih.gov

Two potential reaction pathways were identified, with the second pathway, involving the regeneration of key intermediates, ultimately proving more energetically favorable, with a total reaction energy of –238.7 kcal/mol. nih.gov These computational findings align with experimental NMR data, supporting the proposed intermediate structures. nih.gov Cross-coupling reactions, a cornerstone of transition metal catalysis, involve the reaction of two reagents with activating groups in the presence of a metal catalyst, typically from groups 8-10, to form a new covalent bond. mdpi.com

Solid base catalysts offer significant advantages, including ease of separation, reusability, and reduced corrosion issues compared to their homogeneous counterparts. In carbamate synthesis, these catalysts facilitate the reaction by activating reactants through deprotonation.

One notable example is the use of 3-amino-1,2,4-triazole potassium as a solid base catalyst for the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine (B7767898) and dimethyl carbonate at ambient temperature. nih.gov Another effective solid-supported base is potassium fluoride on alumina (KF/Al₂O₃), which can replace organic bases in various reactions, including carbamate synthesis. nih.gov

In the synthesis of methyl N-phenyl carbamate, lead methylate has been shown to be an effective homogeneous catalyst. researchgate.net Research into heterogeneous catalysts for the same reaction identified that zinc-aluminum-lead mixed oxides (Zn/Al/Pb) exhibit high activity and stability. The catalyst, prepared by coprecipitation and thermal annealing, achieved 100% aniline (B41778) conversion and 94% selectivity to the desired carbamate. researchgate.net

The table below summarizes the performance of different catalysts in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea (B33335).

| Catalyst | Reaction Temperature (°C) | Reaction Time (min) | DPU Conversion (%) | MPC Selectivity (%) |

| Sodium Methoxide (B1231860) | 150 | 90 | 98.8 | 99.3 |

| Lead Methylate | 160 | 120 | - | - |

Data sourced from multiple studies on carbamate synthesis. researchgate.netresearchgate.net

Green chemistry principles are increasingly being applied to carbamate synthesis to minimize hazardous waste and utilize sustainable resources. A primary focus has been the use of carbon dioxide (CO₂) as a C1 synthon, offering a non-toxic alternative to hazardous reagents like phosgene (B1210022). researchgate.netmdpi.com

The direct synthesis of carbamates from CO₂, amines, and alcohols is a halogen-free approach. Basic catalysts can effectively convert aliphatic amines into the corresponding carbamates under mild conditions (e.g., 2.5 MPa CO₂) without the need for dehydrating agents. rsc.org The reaction proceeds through the nucleophilic attack of the amine on CO₂ to form a carbamic acid or its salt, which then couples with the alcohol. researchgate.net

Another green approach involves the direct conversion of Boc-protected amines into carbamates using lithium tert-butoxide (t-BuOLi) as the sole base, which avoids the need for metal catalysts or hazardous reagents. rsc.org The synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate can also be performed in supercritical CO₂, where higher CO₂ pressure can favorably shift the reaction towards the desired carbamate product. core.ac.uk

| Green Chemistry Approach | Carbon Source | Key Features |

| Direct Synthesis | Carbon Dioxide (CO₂) | Halogen-free, utilizes cheap and readily available reagents. rsc.org |

| Boc-Protected Amine Conversion | Internal (Boc group) | Metal-catalyst-free, uses a single base (t-BuOLi). rsc.org |

| Supercritical Fluid Synthesis | Dimethyl Carbonate | Increased selectivity with higher CO₂ pressure. core.ac.uk |

The synthesis of Methyl N-phenylcarbamate (MPC) is a key industrial process, and understanding its reaction mechanism is crucial for optimization. One green route is the one-pot synthesis from aniline, urea, and methanol (B129727). acs.org A study focusing on this reaction identified five plausible reaction paths based on the components identified by GC, HPLC, and HPLC-MS analyses:

Via a dimethyl carbonate intermediate.

Via a methyl carbamate intermediate.

Via a 1-phenyl biuret intermediate.

Via a phenylurea intermediate.

Via a diphenylurea intermediate. acs.org

Through thermodynamic analysis and experimental verification, the pathway proceeding through a phenylurea intermediate was determined to be the major route in the absence of a catalyst. However, the introduction of a γ-Al₂O₃ catalyst altered the reaction path, shifting it to proceed through the methyl carbamate intermediate . acs.org

The basic hydrolysis of phenyl carbamates from primary amines is proposed to occur via an E1cb-type mechanism. This involves the deprotonation of the amine nitrogen, leading to the in situ formation of an isocyanate intermediate, which is then trapped by a nucleophile like an alcohol or water. nih.govacs.org For N,N-disubstituted carbamates, the hydrolysis proceeds through a more direct BAc2 mechanism. nih.gov

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A significant modification of this reaction allows for the synthesis of stable carbamates, including methyl carbamates, by trapping the isocyanate intermediate with an alcohol. wikipedia.orgacs.orgmasterorganicchemistry.com

The reaction is typically initiated by treating a primary amide with a reagent like bromine in a basic solution (e.g., sodium methoxide in methanol) or N-bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net A milder procedure utilizes (tosylimino)phenyl-λ³-iodane (PhINTs), which is particularly useful for substituted benzamides that might form complex mixtures with other oxidants. acs.org

The general mechanism proceeds as follows:

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with the bromine source to form an N-bromoamide. wikipedia.org

Anion Formation: A second deprotonation of the N-bromoamide yields a bromoamide anion. wikipedia.org

Rearrangement: The bromoamide anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen as the bromide ion departs, forming an isocyanate intermediate. wikipedia.org

Carbamate Formation: In the presence of methanol, the alcohol adds to the isocyanate to form the final methyl carbamate product. wikipedia.orgacs.org

This modified Hofmann rearrangement is operationally simple, inexpensive, and applicable to a wide range of aliphatic and aromatic amides, providing good to excellent yields of methyl carbamates. nih.govresearchgate.net

Catalytic Pathways for Methyl Carbamate Formation

Degradation Pathways and Environmental Fate Mechanisms

The environmental persistence and ultimate fate of this compound are dictated by a series of chemical transformations. These degradation pathways, which include hydrolysis, photolysis, and oxidation, are critical in determining the compound's impact and longevity in various environmental compartments. The kinetics and mechanisms of these reactions are influenced by a range of factors, including the chemical's structure, and ambient environmental conditions.

Hydrolysis is a primary degradation pathway for N-methylcarbamates in aqueous environments. The reaction involves the cleavage of the carbamate ester linkage, a process that can be catalyzed by acid or, more significantly, by base. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group.

Under acidic conditions, the reaction is typically slow. However, as the pH increases, the rate of hydrolysis accelerates significantly due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻) researchgate.net. Theoretical studies on the acid hydrolysis of methyl carbamates suggest a bimolecular mechanism involving a pre-equilibrium protonation of the substrate, followed by a rate-determining attack of water at the carbamate function, leading to acyl-nitrogen fission scielo.br.

In basic media, the hydrolysis of N-methylcarbamates proceeds through a base-catalyzed mechanism. For aryl N-methylcarbamates, this often involves a bimolecular nucleophilic substitution (BAc2) mechanism where the hydroxide ion attacks the carbonyl carbon.

The rate of hydrolytic degradation of N-methylcarbamates is strongly dependent on both pH and temperature. As a general trend, the hydrolysis rate increases with an increase in either pH or temperature researchgate.net. Base-catalyzed hydrolysis is the dominant process under neutral and alkaline conditions, which are common in many natural water systems. For instance, studies on various N-methylcarbamate pesticides show a marked increase in degradation rate as the pH moves from neutral to alkaline researchgate.net.

The effect of temperature on hydrolysis follows the principles of chemical kinetics, with reaction rates generally increasing with temperature. This relationship can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. For example, the hydrolysis of certain diisocyanate-derived thiocarbamates, which share structural similarities, shows activation energies ranging from 44.5 to 70.6 kJ/mol, indicating a significant temperature dependence on their stability in aqueous solutions nih.gov.

Table 1: Effect of pH on the Hydrolysis Half-life (t₁/₂) of Selected N-Methylcarbamate Pesticides at 25°C

Note: Data for specific N-methylcarbamate pesticides are used to illustrate the general principle, as specific kinetic data for this compound under varying pH and temperature were not available in the searched literature.

The electronic properties of substituents on the carbamate molecule can significantly influence the rate of hydrolysis. For aryl N-methylcarbamates, the nature of the substituent on the aromatic ring plays a crucial role. Electron-withdrawing groups on the phenyl ring of a carbamate enhance the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower hydrolysis rate. This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants.

The Elimination Unimolecular conjugate Base (E1cB) mechanism is a two-step elimination reaction that occurs under basic conditions and is relevant for substrates with an acidic proton and a poor leaving group wikipedia.orglscollege.ac.inmasterorganicchemistry.com. The mechanism involves:

Deprotonation of the substrate by a base to form a stabilized anion (the conjugate base).

Loss of the leaving group from the anion to form a double bond.

In the context of carbamates, the E1cB pathway can be a dominant degradation mechanism, particularly for those with specific structural features. For instance, the base-catalyzed degradation of certain substituted aryl N-hydroxycarbamates has been shown to proceed via an E1cB mechanism nih.gov. However, studies on their N-methyl derivatives at a pH range of 7-9 indicate a different pathway. These compounds tend to undergo degradation to the corresponding phenol, carbonate, and methylamine (B109427) through a concerted mechanism rather than a stepwise E1cB process nih.gov. This suggests that the presence and nature of the substituent on the nitrogen atom are critical in determining the operative degradation mechanism.

For a simple aliphatic carbamate like this compound, which lacks a highly acidic proton beta to a leaving group in the traditional sense, the classic E1cB pathway leading to alkene formation is not applicable. Its base-catalyzed hydrolysis is more likely to proceed via the BAc2 mechanism.

Photochemical degradation, or photolysis, is another significant pathway for the transformation of carbamates in the environment, particularly in sunlit surface waters. This process involves the absorption of light energy (photons) by the molecule, which can lead to its excitation and subsequent chemical reaction. The most common photochemical reaction for carbamates is the cleavage of the ester or N–C bond nih.gov.

The photodegradation of carbamate pesticides in aqueous solution often results in the formation of the corresponding phenols as the primary products nih.gov. For some structures, a photo-Fries rearrangement can also occur nih.gov. While much of the research has focused on aromatic carbamates, the fundamental principles of bond cleavage upon photoexcitation can be applied to aliphatic carbamates like this compound. The absorption of UV radiation can promote the molecule to an excited state, leading to homolytic cleavage of the weakest bonds, typically the C–O or C–N bonds adjacent to the carbonyl group, to form radical intermediates. These radicals are highly reactive and will subsequently react with other molecules (like water or oxygen) to form a variety of degradation products.

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a key transformation process for organic compounds in the atmosphere and in aqueous environments where advanced oxidation processes occur. The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic molecules.

For methyl N-methylcarbamate (MMC), the gas-phase reaction with •OH radicals has been studied theoretically. The primary mechanism involves the abstraction of a hydrogen atom from one of the methyl groups researchgate.net. This process is predicted to account for almost the entirety of the MMC + •OH gas-phase reaction researchgate.net.

The reaction proceeds via two main pathways:

H-abstraction from the N-methyl group: This is the dominant pathway, contributing from 96% at 260 K down to 89.2% at 400 K researchgate.net.

H-abstraction from the O-methyl group: This is a secondary, but still significant, pathway researchgate.net.

Table 2: Theoretical Kinetic Data for the Gas-Phase Reaction of Methyl N-Methylcarbamate (MMC) with OH Radicals

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article

Microbial Degradation Pathways and Biotransformation of Methylated Carbamates

While specific microbial degradation pathways for this compound are not extensively detailed in the available research, studies on structurally related N-methylated carbamate pesticides, such as carbaryl (B1668338), provide insights into the potential biotransformation processes. Microorganisms play a crucial role in the environmental breakdown of these compounds, primarily through enzymatic hydrolysis.

Identification of Microbial Metabolites in Related N-Methylated Carbamates

The biodegradation of N-methylated carbamates like carbaryl by various bacterial strains has been shown to proceed via the hydrolysis of the carbamate ester linkage. This initial cleavage results in the formation of an alcohol and methylamine.

For instance, the aerobic degradation of carbaryl (1-naphthyl N-methylcarbamate) predominantly yields 1-naphthol as the major degradation product, with the concurrent release of methylamine. publish.csiro.aumdpi.com Several bacterial species, including Pseudomonas sp., Arthrobacter sp., and Rhizobium sp., have been identified as capable of this transformation. publish.csiro.aumdpi.com The released methylamine can then enter into metabolic pathways such as the glycophosphate pathway to form pyruvate. publish.csiro.aumdpi.com

Further degradation of the aromatic intermediate, 1-naphthol, can occur, leading to a variety of other metabolites. Reported intermediates from 1-naphthol breakdown include 1,2-dihydroxynaphthalene, salicylate, catechol, and gentisate. publish.csiro.au These compounds are then typically funneled into central metabolic pathways.

| Parent Compound (Example) | Initial Microbial Metabolites | Key Bacterial Genera |

| Carbaryl (1-naphthyl N-methylcarbamate) | 1-Naphthol, Methylamine | Pseudomonas, Arthrobacter, Rhizobium |

Enzymatic Mechanisms of Biodegradation in Related N-Methylated Carbamates

The key enzymes responsible for the initial step in the biodegradation of N-methylated carbamates are hydrolases, which catalyze the cleavage of the carbamate bond. These enzymes are broadly classified as carboxylesterases (EC 3.1.1). researchgate.net

Specifically, an enzyme known as carbaryl hydrolase has been identified in several bacteria and is responsible for the hydrolysis of carbaryl to 1-naphthol and methylamine. publish.csiro.aumdpi.com In addition to carbaryl hydrolase, other microbial carbamate hydrolase genes have been identified, such as mcd (methylcarbamate degradation), cehA, and cahA, which are implicated in the degradation of various carbamate pesticides. nih.govacs.org These enzymes represent a key evolutionary adaptation in microorganisms to utilize these synthetic compounds as a source of carbon and nitrogen. acs.org

The activity of these hydrolases is a critical detoxification step, as the resulting alcohol and methylamine are generally less toxic than the parent carbamate pesticide.

| Enzyme | Gene | Substrate Example | Action |

| Carbaryl Hydrolase | - | Carbaryl | Hydrolysis of carbamate ester linkage |

| Methylcarbamate Hydrolase | mcd | Carbofuran (B1668357) | Hydrolysis of methylcarbamate linkage |

Note: This information is based on studies of related N-methylated carbamate pesticides, not specifically this compound.

In Silico Prediction of Biodegradation Pathways for Related Carbamates

Computational tools, or in silico methods, are increasingly used to predict the biodegradation pathways of xenobiotic compounds. publish.csiro.aumdpi.com Systems like the University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System (UMBBD-PPS) can forecast potential metabolic routes based on a set of established biotransformation rules derived from scientific literature. publish.csiro.aumdpi.com

For the compound carbaryl, in silico predictions align well with experimental findings, successfully predicting the initial hydrolysis to 1-naphthol and methylamine. publish.csiro.au The UMBBD-PPS can also predict subsequent steps in the degradation cascade, such as the conversion of 1-naphthol to 1,2-dihydroxynaphthalene and further ring cleavage products like salicylate and catechol. publish.csiro.au These predictive models are valuable for designing bioremediation strategies and understanding the environmental fate of carbamate compounds before conducting laboratory experiments. publish.csiro.aumdpi.com

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

The atmospheric fate of volatile organic compounds like this compound is largely determined by their reactivity with atmospheric oxidants and their stability towards unimolecular decomposition.

Reactions with Atmospheric Radicals (e.g., OH radical)

The primary removal mechanism for many organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. The rate constant for the gas-phase reaction of this compound (CH₃NHC(O)OCH₃) with the OH radical has been measured using a relative rate method.

The experimentally determined rate constant provides a basis for calculating the atmospheric lifetime of this compound with respect to this important degradation pathway.

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K |

| This compound | OH radical | (4.3 ± 1.2) x 10⁻¹² |

Source:

Unimolecular Decomposition Mechanisms

The thermal decomposition of this compound in the gas phase has been studied in the temperature range of 370-422°C. publish.csiro.au The reaction is a homogeneous, unimolecular process that yields methyl isocyanate and methanol. publish.csiro.au

The decomposition follows first-order kinetics, and the rate constant is not affected by the presence of radical scavengers (isobutene) or changes in the surface-to-volume ratio of the reaction vessel, confirming the unimolecular nature of the reaction. publish.csiro.au The process is believed to proceed through a four-centered transition state. publish.csiro.au

The temperature dependence of the first-order rate constant (k) is described by the Arrhenius equation: k = 10¹³.³⁹ exp(-48060/RT) s⁻¹ (where the activation energy is in cal mol⁻¹) publish.csiro.au

| Decomposition Products | Reaction Type | Temperature Range (°C) |

| Methyl isocyanate, Methanol | Unimolecular, First-Order | 370-422 |

Source: publish.csiro.au

Reactivity in Specific Chemical Systems

In the cold, dense environments of interstellar molecular clouds, chemical reactions on the surfaces of icy grains are a primary route for the formation of complex organic molecules. Laboratory experiments simulating these conditions have demonstrated that this compound, in its salt form (methylammonium methylcarbamate), can be formed through the thermal reaction of methylamine (CH₃NH₂) and carbon dioxide (CO₂) in a water-ice matrix.

This reaction has been shown to occur in water-dominated ice at temperatures relevant to protostellar environments, specifically in the 50–70 K range. The process involves the diffusion and reaction of methylamine and carbon dioxide within the ice, leading to the formation of the [CH₃NH₃⁺][CH₃NHCOO⁻] salt. Infrared spectroscopy is used to monitor the formation of this product in the ice analog as it is warmed.

The kinetics of this thermal formation have been investigated to determine the reaction rate and activation energy. By measuring the formation of methylammonium methylcarbamate at fixed temperatures, the reaction rate constant (k) can be determined. Extrapolating these rates allows for the calculation of the half-life of carbon dioxide reacting with methylamine in interstellar icy grains. This demonstrates that the formation of methylammonium methylcarbamate is a feasible process on astrophysical timescales, positioning it as a potential precursor for more complex molecules, such as the amino acid glycine (B1666218), in these environments.

Table 2: Kinetic Data for Methylammonium Methylcarbamate Formation in Interstellar Ice Analogs

| Parameter | Value | Conditions |

|---|---|---|

| Temperature Range for Formation | 50 - 70 K | Water-dominated ice matrix |

| Reactants | Carbon Dioxide (CO₂) and Methylamine (CH₃NH₂) | - |

| Product | Methylammonium methylcarbamate ([CH₃NH₃⁺][CH₃NHCOO⁻]) | - |

This compound can be synthesized through reactions involving activated carbonate species, and its formation is a key step in zirconium(IV)-catalyzed exchange processes for producing various carbamates and ureas. acs.orgorganic-chemistry.orgnih.gov These methods provide an efficient and environmentally favorable alternative to traditional synthetic routes that use hazardous reagents like phosgene. organic-chemistry.org

In a typical reaction, an amine (like methylamine) reacts with a dialkyl carbonate (such as dimethyl carbonate) to form the corresponding carbamate. acs.orgorganic-chemistry.org The efficiency of this carbonate-carbamate exchange is significantly enhanced by a Zr(IV) catalyst, such as Zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄), in the presence of a nucleophilic additive like 2-hydroxypyridine (HYP). acs.orgorganic-chemistry.org

The optimized conditions for this transformation involve heating the amine and dialkyl carbonate neat (without solvent) in the presence of catalytic amounts of both Zr(Ot-Bu)₄ and HYP. acs.org This methodology is compatible with a wide range of amines, demonstrating the versatility of using activated carbonates for carbamate synthesis. organic-chemistry.org The reaction proceeds via a proposed mechanism where the zirconium catalyst activates the carbonate, facilitating the nucleophilic attack by the amine.

Table 3: Optimized Conditions for Zr(IV)-Catalyzed Carbonate-Carbamate Exchange

| Component | Role | Typical Reagent/Loading |

|---|---|---|

| Catalyst | Activates Carbonate | Zr(Ot-Bu)₄ (5 mol %) |

| Additive | Enhances Reaction Efficiency | 2-Hydroxypyridine (HYP) (10 mol %) |

| Reactants | Amine and Carbonate Source | Amine (1.0 equiv), Dialkyl Carbonate (1.5 equiv) |

| Temperature | Reaction Condition | 80 °C |

| Solvent | Reaction Medium | Neat (Solvent-free) |

Methyl carbamate participates as an effective proton source (an NH-acid) in the three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and an acid to generate stable phosphorus ylides. researchgate.net This reaction provides a direct route to highly functionalized, stable ylides, which are valuable reagents in organic synthesis.

The proposed reaction mechanism involves the initial nucleophilic attack of triphenylphosphine on the dialkyl acetylenedicarboxylate, forming a zwitterionic intermediate. researchgate.net This intermediate is then protonated by methyl carbamate. The resulting vinylphosphonium salt is subsequently deprotonated by the carbamate anion, which is a strong base, to yield the final, stable phosphorus ylide. researchgate.net

Advanced Analytical Methodologies for Methylated Carbamate Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a primary technique for the analysis of N-methylcarbamates due to its suitability for polar and thermally unstable compounds. Various column chemistries and detection methods are employed to achieve selectivity and sensitivity.

Reversed-phase HPLC is the most common separation mode. A C18 stationary phase is frequently used to separate carbamates from interfering matrix components. epa.gov One method for the direct analysis of methyl methylcarbamate utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. epa.gov

To enhance sensitivity and selectivity, post-column derivatization is a widely adopted strategy, as outlined in official methods like U.S. EPA Method 531.2 and SW-846 Method 8318A. epa.govthermofisher.com In this approach, the separated carbamates are hydrolyzed post-column to form methylamine (B109427). This intermediate then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol (B42355), to produce a highly fluorescent isoindolic derivative. epa.govthermofisher.com This derivative is then detected by a fluorescence detector (FLD), allowing for quantification at very low levels (µg/L or ppb). thermofisher.comoup.com

Diode Array Detection (DAD) offers another means of detection. A study analyzing seven different methyl-carbamates employed HPLC-DAD, with detection performed at an absorption wavelength of 220 nm. austinpublishinggroup.com This method allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in compound identification. austinpublishinggroup.com

| Method | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV / MS | General analysis of this compound |

| EPA Method 531.2 / 8318A | C18 Reversed-Phase | Acetonitrile/Water Gradient | Fluorescence (with post-column derivatization using OPA) | Determination of N-methylcarbamates in water, soil, and waste |

| HPLC-DAD | C18 Reversed-Phase (e.g., Phenomenex Luna) | Deionized Water / Acetonitrile Gradient | Diode Array (UV at 220 nm) | Multi-residue determination of methyl-carbamates |

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

While HPLC is generally preferred for carbamates due to their thermal instability, GC-MS methods have been developed, typically requiring a derivatization step to improve volatility and thermal stability. A common approach involves methylation of the carbamates. scispec.co.th

One technique is flash alkylation, where methylation occurs in the heated GC injection port. scispec.co.th This allows for the successful chromatography of otherwise non-volatile carbamates. Coupling this with tandem mass spectrometry (GC-MS/MS) provides a robust and sensitive method for both quantification and confirmation. scispec.co.th For N-aryl-carbamates, MS/MS is often sufficient, while O-aryl-carbamates may benefit from an additional stage of fragmentation (MS/MS/MS) for enhanced confirmation. scispec.co.th GC-MS has been successfully established for the determination of methyl carbamate (B1207046) and ethyl carbamate in various matrices. spkx.net.cn Predicted GC-MS spectra for non-derivatized methyl carbamate can serve as a guide for identification, though experimental verification is necessary. hmdb.ca

| Technique | Derivatization | Detection | Key Features |

|---|---|---|---|

| GC-MS/MS | Flash alkylation (methylation) in the injector | Triple Quadrupole Mass Spectrometer | Allows for sensitive detection and confirmation of thermally labile carbamates in a single injection. scispec.co.th |

| GC-FID | None (after extraction) | Flame Ionization Detector | Used for quantitative analysis following preconcentration; suitable for higher concentration levels. orientjchem.org |

Supercritical Fluid Chromatography and Thin-Layer Chromatography

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC offers faster analysis times and reduced organic solvent consumption compared to HPLC. shimadzu.com When coupled with mass spectrometry (SFC/MS), it provides a sensitive and selective analytical approach that can be an alternative to LC-MS for polar compound analysis. nih.gov SFC has been successfully applied to the separation of carbamate pesticides in as little as nine minutes, with detection achieved using a nitrogen-phosphorus detector or UV absorption. epa.gov

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation and qualitative identification of carbamates. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. longdom.org Various solvent systems and chromogenic spray reagents can be used to separate and visualize different groups of carbamates, providing a cost-effective screening tool. oup.com

Automated Solid-Phase Extraction Coupled with HPLC

To handle a large number of samples efficiently and improve the reproducibility of results, sample preparation is often automated. Solid-Phase Extraction (SPE) is a widely used technique for cleanup and preconcentration of analytes from complex matrices. americanlaboratory.comnih.gov

Automated SPE systems can perform all steps of the extraction process—cartridge conditioning, sample loading, washing, and elution—without manual intervention. americanlaboratory.com The resulting cleaned-up extract can then be injected directly on-line into an HPLC system for analysis. oup.com This approach significantly increases sample throughput and reduces the potential for human error. oup.com

In-tube Solid-Phase Microextraction (SPME) is an automated technique where the extraction phase is coated on the inside of a fused-silica capillary. nih.gov This capillary is integrated into an HPLC autosampler for on-line sample preparation, separation, and quantification. This method is effective for polar carbamate pesticides, demonstrating good linearity and low limits of detection. nih.gov

Another advanced approach is Magnetic Solid-Phase Extraction (MSPE) , which utilizes magnetic sorbents. acs.org This allows for easy and rapid separation of the sorbent from the sample matrix using an external magnetic field, simplifying the extraction process. When coupled with HPLC, MSPE has shown high enrichment factors and low detection limits for carbamate pesticides. acs.org

| Method | Sorbent/Phase | Key Advantages | Performance Metrics |

|---|---|---|---|

| Automated SPE-HPLC | C18, various polymer-based | High throughput (e.g., 20 samples/24h), reduced manual labor, improved reproducibility. oup.com | Limits of determination in the 5-50 µg/kg range. oup.com |

| In-tube SPME-HPLC | Fused-silica tubing with internal coating | Fully automated on-line sample prep, efficient for polar analytes. nih.gov | RSD: 1.7-5.3%; good linearity (e.g., 5-10000 µg/L). nih.gov |

| Magnetic SPE (MSPE)-HPLC | Magnetic metal-organic frameworks | Rapid separation of sorbent, high extraction efficiency. acs.org | Low LODs (0.005–0.090 µg L–1), high enrichment factors (up to 184). acs.org |

Spectroscopic and Other Advanced Detection Methods

While chromatography is essential for separation, spectroscopic methods are vital for structural elucidation and for monitoring dynamic processes such as degradation.

UV-Vis and NMR Spectroscopy for Degradation Product Monitoring

UV-Vis Spectroscopy can be used to monitor the degradation of methylcarbamates. As the parent compound degrades, its concentration decreases, leading to a corresponding decrease in its characteristic UV absorbance. Concurrently, the formation of degradation products may result in the appearance of new absorption bands. By recording spectra at different time intervals, the kinetics of the degradation process can be studied.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural identification of compounds and for studying chemical equilibria. nih.gov Quantitative ¹³C NMR spectroscopy has been used to investigate the equilibrium between amines, carbon dioxide, and the corresponding carbamates. researchgate.net This allows for the calculation of carbamate decomposition constants. researchgate.net Since the NMR signal height is proportional to the concentration of the species, real-time NMR experiments can be employed to quantify the change in the concentration of the parent carbamate and its degradation products over time. nih.gov This provides detailed insights into degradation pathways and kinetics without the need for chromatographic separation. nih.gov

Chemiluminescence Detection

Chemiluminescence (CL) detection has emerged as a powerful analytical strategy for the determination of N-methylcarbamates. scispace.com This method is often coupled with techniques like flow injection (FI) analysis or high-performance liquid chromatography (HPLC) to enable the sensitive and selective quantification of these compounds. scispace.comresearchgate.net The fundamental principle of CL detection involves a chemical reaction that produces light, and the intensity of this emitted light is proportional to the concentration of the analyte.

Several CL systems have been developed for carbamate analysis. One common approach involves the enhancing effect of N-methylcarbamates on the CL emission generated by the oxidation of luminol (B1675438) with potassium permanganate (B83412) in an alkaline medium. researchgate.net Another strategy employs the on-line photochemical conversion of N-methylcarbamates into methylamine, which can then be detected using a chemiluminescent reaction. scispace.com Furthermore, photoinduced chemiluminescence (PICL) has been utilized, where UV irradiation, often in the presence of a sensitizer (B1316253) like quinine, generates photoproducts that react with a CL reagent such as acidic Ce(IV) to produce a measurable light emission. scispace.comnih.gov

The sensitivity of CL methods can be significantly enhanced compared to traditional colorimetric detection. For instance, in enzyme-linked immunosorbent assays (ELISAs), switching from colorimetric to chemiluminescent detection allows for the use of lower antibody and conjugate concentrations, leading to improved analytical parameters. agriculturejournals.cz The high sensitivity and selectivity of CL detection make it a valuable tool for determining trace levels of N-methylcarbamate pesticides in various environmental and food samples. researchgate.netagriculturejournals.cz

Immunoassay and Biosensor Applications

Immunoassays and biosensors represent rapid, cost-effective, and sensitive screening tools for the detection of methylcarbamates. ucdavis.edunih.gov These methods are built upon the highly specific binding interaction between an antibody and its target analyte (the carbamate). ucdavis.edu The most prevalent format is the enzyme-linked immunosorbent assay (ELISA), which can be adapted for high-throughput analysis in microtiter plates. agriculturejournals.czucdavis.edu

The development of these assays involves producing antibodies, often monoclonal antibodies (mAbs), that can specifically recognize and bind to carbamate molecules. mdpi.com The performance of the immunoassay is critically dependent on the affinity of the antibody for the target compound. mdpi.com Different labels, including colorimetric, fluorescent, and chemiluminescent reporters, can be used to detect the binding event. ucdavis.edu

Biosensors offer an alternative approach, often providing real-time detection capabilities suitable for on-site analysis. nih.gov A common type of biosensor for carbamates is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Carbamates inhibit AChE activity, and the degree of inhibition can be measured electrochemically or optically, providing a quantifiable signal corresponding to the carbamate concentration. nih.gov These biosensors, which can be integrated with screen-printed electrodes, have been successfully used to detect carbamate residues in complex matrices like milk with minimal sample preparation. nih.gov

The table below summarizes the performance of an ELISA method for detecting carbofuran (B1668357), a type of N-methylcarbamate pesticide.

| Parameter | Value |

|---|---|

| Antibody-Antigen Pair | 13C8–MDA-BSA |

| Coating Antigen Concentration | 0.1 µg/mL |

| Antibody Concentration | 0.03 µg/mL |

| IC₅₀ for Carbofuran | 0.76 ng/mL |

In Situ FTIR and 1H MAS NMR for Mechanistic Studies

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for investigating the mechanisms of molecular interactions in real time, without removing the sample from its reactive environment. nih.gov This methodology is particularly useful for studying the adsorption and desorption of molecules on solid surfaces, providing insights into the interplay between the adsorbate and the surface material. nih.gov By monitoring changes in vibrational frequencies, in situ FTIR can help elucidate reaction pathways and identify intermediate species formed during chemical processes involving carbamates.

The characteristic infrared absorption bands of carbamates can be used to track their transformation. For example, the FTIR spectrum of a simple carbamate like 4-methylphenyl carbamate shows distinct peaks corresponding to specific functional groups:

-NH stretching: 3390-3339 cm⁻¹

>C=O stretching: 1700 cm⁻¹

-NH bending: 1610 cm⁻¹

-CN stretching: 1365 cm⁻¹

C-O stretching: 1216 cm⁻¹ rsc.org

Proton Magic Angle Spinning (1H MAS) Nuclear Magnetic Resonance (NMR) is another valuable tool for studying the structure and dynamics of molecules in the solid state. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. For methyl carbamate, the ¹H NMR spectrum reveals signals corresponding to the methyl protons and the amine protons, and their chemical shifts provide clues about the molecular structure. chemicalbook.com For instance, the ¹H NMR spectrum of 4-methylphenyl carbamate in CDCl₃ shows a singlet at 4.957 ppm for the amine proton (-NH) and a triplet at 2.244-2.262 ppm for the methyl group (-CH₃) protons. rsc.org By applying these techniques in situ, researchers can gain a deeper understanding of the reaction mechanisms, kinetics, and surface chemistry of this compound and related compounds.

Sample Preparation and Extraction Techniques

Ultrasound Assisted QuEChERS-dSPE Extraction

A highly efficient method for the extraction of N-methylcarbamates from complex matrices involves an innovative approach that combines ultrasound-assisted extraction (UAE) with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. fao.orgresearchgate.net This technique has proven effective for the simultaneous determination of multiple carbamate residues in challenging samples such as pork tissues (kidney, liver, and muscle). fao.org

The process typically begins with the extraction of the sample using an acidified solvent, such as acetonitrile with 1% acetic acid, aided by ultrasonication. fao.org The use of ultrasound enhances the extraction efficiency compared to traditional manual shaking. nih.gov Following extraction, a d-SPE clean-up is performed to remove interfering matrix components. fao.org This combined approach significantly improves sample throughput and reduces extraction times and solvent consumption. nih.gov

The UAE-QuEChERS-dSPE method demonstrates good linearity and high recovery rates, generally ranging from 68.6% to 119%. fao.org It also achieves low limits of detection (LOD) and quantification (LOQ), making it suitable for regulatory monitoring where maximum residue limits (MRLs) must be met. fao.org

The table below presents the performance metrics for the UAE-QuEChERS-dSPE method for N-methylcarbamates in pork tissues.

| Parameter | Value Range |

|---|---|

| Recovery | 68.6% - 119% |

| Method LOD | 0.1 - 2 µg/kg |

| Method LOQ | 0.4 - 6 µg/kg |

| Intra-day & Inter-day Variation (RSD) | <12% |

Derivatization Strategies for Enhanced Detection

The analysis of N-methylcarbamates by gas chromatography (GC) is often challenging due to their thermal instability and low volatility. Derivatization is a crucial sample preparation step that chemically modifies the carbamates into more stable and volatile compounds, making them amenable to GC analysis and improving detector response. gcms.cz

Several derivatization strategies have been developed. One common approach is alkylation. gcms.cz This can be performed using "flash alkylation" in the GC injection port with reagents like MethElute, which contains a methylating agent. scispec.co.th This technique allows for the simultaneous methylation of carbamates as they are introduced into the GC system. scispec.co.th Another method involves reaction with 9-xanthydrol, which derivatizes both methylcarbamate and ethylcarbamate directly in the sample matrix. nih.govresearchgate.net This reaction can be optimized by adjusting parameters such as reagent concentration, acid concentration, reaction time, and temperature to achieve high sensitivity. nih.govresearchgate.net

Toxicological Mechanisms and Biological Interactions of Methylated Carbamate Compounds

Mechanisms of Cholinesterase Inhibition

The primary mechanism of toxicity for N-methylcarbamate compounds, including methyl methylcarbamate, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Binding Dynamics and Enzyme Reactivation

The interaction between N-methylcarbamates and acetylcholinesterase involves the carbamylation of a serine hydroxyl group within the active site of the enzyme. This process is analogous to the reaction with the natural substrate, acetylcholine. However, the resulting carbamylated enzyme is significantly more stable than the acetylated enzyme, leading to a temporary blockage of the enzyme's activity.

The inhibition of acetylcholinesterase by N-methylcarbamates is a reversible process. The carbamyl-enzyme complex can undergo spontaneous hydrolysis, which regenerates the active enzyme. This process is known as decarbamylation. The rate of decarbamylation is a key factor in the duration and severity of toxic effects. Generally, the decarbamylation of cholinesterase is more rapid than the dephosphorylation that occurs with organophosphate pesticides, leading to a shorter duration of action for N-methylcarbamates. oup.com

Comparative Cholinesterase Inhibition Across Species

The toxic effects of N-methylcarbamates can vary significantly across different species. These variations can be attributed to differences in the rates of metabolism, detoxification, and excretion of the compound, as well as potential differences in the sensitivity of acetylcholinesterase to inhibition.

For instance, studies on other N-methylcarbamate pesticides have demonstrated species-specific differences in toxicity. A comparative study of seven N-methylcarbamate pesticides in rats showed variations in the dose-response profiles for cholinesterase inhibition and neurobehavioral effects. oup.comnih.gov Another study highlighted age-related differences in sensitivity to carbaryl (B1668338) and carbofuran (B1668357) in rats, with younger animals showing greater effects. nih.govoup.com Furthermore, a comparative in vitro metabolic study of certain pesticidal phenyl N-methylcarbamates in liver preparations from humans, rats, and dogs revealed wide interspecies variation in metabolism. llu.edu

While these studies underscore the principle of species-specific toxicity for N-methylcarbamates, specific comparative studies on the cholinesterase inhibitory effects of this compound across different species are not available in the current body of scientific literature. Such studies would be necessary to determine the relative sensitivity of various organisms to this specific compound.

Cellular and Molecular Toxicology

Effects on Membrane Architecture and Integrity

The cellular membrane is a potential target for toxic compounds. Alterations in membrane structure and integrity can disrupt cellular function and lead to cell death. Research on a synthetic analogue of methyl isocyanate (MIC), N-succinimidyl N-methylcarbamate (NSNM), has provided some insights into the potential effects of related compounds on bacterial cell membranes. In vitro exposure of Escherichia coli to NSNM was found to affect the growth curve and induce changes in cell morphology. researchgate.net Molecular docking studies suggested that MIC and NSNM could interact with outer membrane proteins of E. coli, potentially leading to membrane damage and cell death. researchgate.net

However, it is crucial to note that this research was conducted on a structural analogue and on a bacterial model system. There is currently no direct scientific evidence available to describe the specific effects of this compound on the membrane architecture and integrity of mammalian cells.

Interactions with Cellular Proteins and Macromolecules

Methylated carbamates have the potential to interact with various cellular proteins and macromolecules beyond their primary target, acetylcholinesterase. Such interactions could lead to a range of toxic effects. The formation of protein adducts, where a chemical compound covalently binds to a protein, is one possible mechanism of toxicity. mdpi.com

While the general potential for such interactions exists for reactive chemical species, specific studies identifying protein adducts or detailing the interactions of this compound with other cellular proteins and macromolecules are not present in the available scientific literature.

Metabolic Alterations Induced by Methyl Carbamates

The metabolism of xenobiotics, including methylated carbamates, can significantly influence their toxicity. Metabolic processes can either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites.

Studies on other N-methylcarbamate insecticides have provided insights into their metabolic pathways. For example, the metabolism of methomyl (B1676398) in mice has been shown to disrupt hepatic xenobiotic and intermediary metabolism, leading to effects on lipid and carbohydrate metabolism. nih.gov The metabolism of other N-methylcarbamates, such as Zectran and Mesurol, has been shown to proceed primarily through non-hydrolytic pathways involving oxidative enzymes. llu.edu Furthermore, the metabolism of carbofuran in plants has been shown to involve a variety of reactions, including hydroxylation and glucosidation.

While these studies provide a general framework for the metabolism of N-methylcarbamates, specific research detailing the metabolic pathways and alterations induced by this compound is very limited. A comprehensive understanding of its metabolic fate would be essential for a complete toxicological assessment.

Impact on Lipid and Carbohydrate Metabolism

The impact of this compound on lipid and carbohydrate metabolism is an area where direct research is limited. However, studies on structurally related N-methyl carbamate (B1207046) insecticides, such as methomyl, provide insights into the potential metabolic disruptions. Research on methomyl has demonstrated its capacity to alter both lipid and carbohydrate homeostasis.

In animal studies, exposure to methomyl has been associated with disruptions in lipid metabolism. Key findings have indicated an increase in hepatic steatosis, which is characterized by an abnormal accumulation of fats within the liver. Conversely, a decrease in plasma low-density lipoprotein (LDL) cholesterol has also been observed. These alterations suggest that N-methyl carbamates can interfere with the physiological processes governing lipid transport and storage.

With regard to carbohydrate metabolism, exposure to methomyl has been shown to affect glucose regulation. Studies have reported a decrease in fasting blood glucose levels and a reduction in the area under the curve during glucose tolerance tests, indicating an altered response to glucose challenges. Furthermore, a decrease in hepatic glycogen (B147801) stores has been noted, suggesting an impact on the storage of glucose in the liver. These findings point towards a potential for N-methyl carbamates to disrupt key pathways in carbohydrate metabolism.

Table 1: Effects of a Representative N-Methyl Carbamate (Methomyl) on Metabolic Parameters

| Parameter | Observed Effect | Implication |

| Lipid Metabolism | ||

| Hepatic Steatosis | Increased | Disruption of fat metabolism in the liver |

| Plasma LDL Cholesterol | Decreased | Alteration in lipid transport |

| Carbohydrate Metabolism | ||

| Fasting Blood Glucose | Decreased | Impact on glucose homeostasis |

| Glucose Tolerance | Altered (reduced AUC) | Impaired response to glucose challenge |

| Hepatic Glycogen | Decreased | Reduced glucose storage capacity in the liver |

It is important to note that these findings are based on studies of methomyl, and further research is required to determine the specific effects of this compound on lipid and carbohydrate metabolism.

Oxidative Stress Responses

The cellular response to chemical exposure often involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This state of imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates can result in damage to cells, proteins, and DNA.